(R)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride
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Overview
Description
®-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride is a chiral amine compound that features a bromopyridine moiety and a phenyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position of the pyridine ring.
Coupling Reaction: The brominated pyridine is then coupled with a phenylmethanamine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chiral HPLC or crystallization with a chiral resolving agent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated resolution techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
®-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation are used.
Major Products
The major products formed from these reactions include substituted pyridines, N-oxides, and reduced amines or alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ®-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromopyridine moiety and phenyl group contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
®-(+)-1-Phenylethylamine: A chiral amine with a phenyl group, used in the resolution of racemates and as a building block in organic synthesis.
Phenylamine (Aniline): A primary amine with a phenyl group, known for its use in the production of dyes, drugs, and polymers.
Uniqueness
®-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride is unique due to its combination of a bromopyridine moiety and a chiral phenylmethanamine backbone. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Biological Activity
(R)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride is a chiral compound that has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C12H12BrN2·HCl, with a molecular weight of approximately 250.14 g/mol. The compound features a brominated pyridine moiety and a phenylmethanamine backbone, contributing to its unique biological properties. Its structural characteristics are significant for its interaction with various biological targets.
Research indicates that this compound interacts with several biological targets, which may include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways related to cancer and neurodegenerative diseases.
- Receptor Modulation : It may act as a ligand for specific receptors, influencing cellular signaling pathways.
1. In Vitro Studies
Studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes. For instance, it has been tested against human sirtuin 2 (SIRT2), showing promising results in inhibiting this target, which is implicated in cancer progression and neurodegeneration.
Concentration (μM) | % Inhibition |
---|---|
100 | 63 ± 5% |
10 | 35 ± 3% |
These findings suggest that the compound could serve as a lead for developing new therapeutic agents targeting SIRT2 .
2. Structure-Activity Relationship (SAR) Analysis
The structural features of this compound are crucial for its biological activity. SAR studies reveal that modifications to the brominated pyridine or phenyl groups can significantly alter its potency and selectivity.
Compound Name | Structural Features | Biological Activity Potential |
---|---|---|
(S)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride | Enantiomer of (R)-isomer | Different chiral properties |
5-Bromopyridin-2-ylmethanamine | Lacks phenyl group | Simpler structure, less activity |
4-(5-Bromopyridin-2-yl)aniline | Contains an aniline moiety | Potentially different effects |
The unique combination of the brominated pyridine and phenylmethanamine structures confers distinct biological activities not observed in simpler analogs .
Case Study 1: Cancer Therapeutics
In a recent study, this compound was evaluated for its effectiveness in inhibiting tumor cell proliferation. The results indicated that at higher concentrations, the compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. Results showed that it could mitigate neuronal cell death induced by oxidative stress, highlighting its potential application in treating neurodegenerative disorders.
Properties
Molecular Formula |
C12H12BrClN2 |
---|---|
Molecular Weight |
299.59 g/mol |
IUPAC Name |
(R)-(5-bromopyridin-2-yl)-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H11BrN2.ClH/c13-10-6-7-11(15-8-10)12(14)9-4-2-1-3-5-9;/h1-8,12H,14H2;1H/t12-;/m1./s1 |
InChI Key |
ZDNNKDNCXMJCNZ-UTONKHPSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=NC=C(C=C2)Br)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=C(C=C2)Br)N.Cl |
Origin of Product |
United States |
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